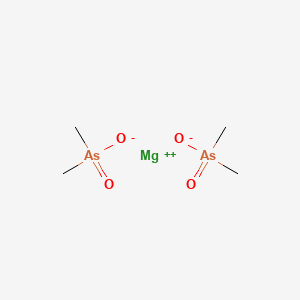![molecular formula C15H27NO4 B12298703 4-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2-methylbutanoic acid](/img/structure/B12298703.png)
4-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2-methylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2-methylbutanoic acid is a chemical compound with a complex structure that includes a piperidine ring, a tert-butoxycarbonyl (Boc) protecting group, and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2-methylbutanoic acid typically involves multiple steps, starting with the preparation of the piperidine ring and the introduction of the Boc protecting group. The general synthetic route can be summarized as follows:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced to protect the nitrogen atom in the piperidine ring. This is usually achieved by reacting the piperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Attachment of the Butanoic Acid Moiety: The final step involves the introduction of the butanoic acid moiety to the piperidine ring. This can be achieved through various coupling reactions, such as esterification or amidation, depending on the specific synthetic route chosen.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2-methylbutanoic acid has several scientific research applications, including:
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various modifications and functionalizations.
Biology: In biological research, the compound can be used to study the effects of piperidine derivatives on biological systems.
Industry: In industrial applications, the compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The Boc protecting group can be removed under acidic conditions, revealing the active piperidine moiety. This moiety can then interact with various enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
4-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}benzoic acid: This compound has a similar piperidine ring and Boc protecting group but differs in the attached benzoic acid moiety.
4-{1-[(Tert-butoxy)carbonyl]piperazin-1-yl}butanoic acid: This compound features a piperazine ring instead of a piperidine ring.
Properties
Molecular Formula |
C15H27NO4 |
|---|---|
Molecular Weight |
285.38 g/mol |
IUPAC Name |
2-methyl-4-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]butanoic acid |
InChI |
InChI=1S/C15H27NO4/c1-11(13(17)18)5-6-12-7-9-16(10-8-12)14(19)20-15(2,3)4/h11-12H,5-10H2,1-4H3,(H,17,18) |
InChI Key |
UPMQHOIETOJPTR-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1CCN(CC1)C(=O)OC(C)(C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



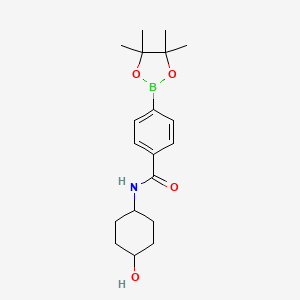
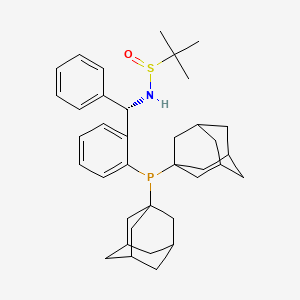
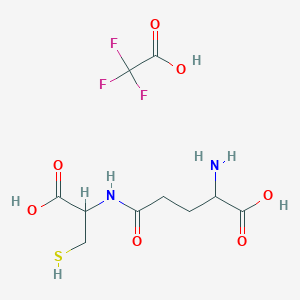
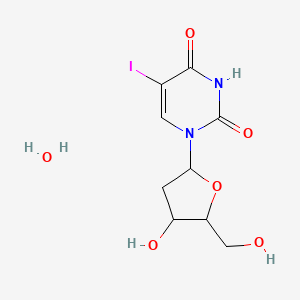
![(4E)-4-[(2E,4E)-3,5-bis(1-ethylquinolin-4-yl)penta-2,4-dienylidene]-1-ethyl-quinoline diiodide](/img/structure/B12298649.png)
![7-((R)-2-Amino-2-(3-chloro-4-hydroxyphenyl)acetamido)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12298656.png)

![3-Methyl-2-[[2-(2-trimethylsilylethoxycarbonylamino)acetyl]amino]pentanoic acid](/img/structure/B12298676.png)
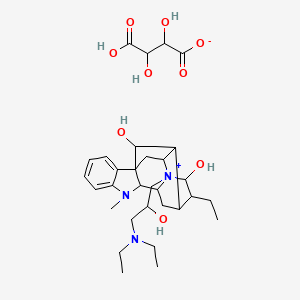
![tert-butyl 3,5,7,7a-tetrahydropyrano[2,3-c]pyrrole-6(2H)-carboxylate](/img/structure/B12298681.png)
![4,6-Diamino-3-{[3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy}-2-hydroxycyclohexyl 3-deoxy-3-(ethylamino)-4-C-methylpentopyranoside](/img/structure/B12298687.png)

